molecular formula C19H26N4O3S2 B14806334 1-(1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl)-4-(1,2-benzothiazol-3-yl)piperazin-1-ium-1-sulfonate

1-(1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl)-4-(1,2-benzothiazol-3-yl)piperazin-1-ium-1-sulfonate

Cat. No.: B14806334
M. Wt: 422.6 g/mol
InChI Key: FKKBEEHBJWWXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate is a complex organic compound that features a benzothiazole ring, an isoindoline moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Synthesis of the Isoindoline Moiety: This involves the reduction of phthalimide derivatives.

    Piperazine Ring Formation: This can be synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Sulfonation: The final step involves the sulfonation of the piperazine ring using sulfonating agents like chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions could occur at the isoindoline moiety.

    Substitution: The piperazine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring could yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of novel polymers or nanomaterials.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Isoindoline Derivatives: Compounds featuring the isoindoline moiety.

    Piperazine Derivatives: Compounds with the piperazine ring.

Uniqueness

The uniqueness of 4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H26N4O3S2

Molecular Weight

422.6 g/mol

IUPAC Name

1-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-4-(1,2-benzothiazol-3-yl)piperazin-1-ium-1-sulfonate

InChI

InChI=1S/C19H26N4O3S2/c24-28(25,26)23(22-13-15-5-1-2-6-16(15)14-22)11-9-21(10-12-23)19-17-7-3-4-8-18(17)27-20-19/h3-4,7-8,15-16H,1-2,5-6,9-14H2

InChI Key

FKKBEEHBJWWXMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CC2C1)[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.